molecular formula C8H11Br2N B14374943 1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide CAS No. 89932-31-0

1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide

Cat. No.: B14374943
CAS No.: 89932-31-0
M. Wt: 280.99 g/mol
InChI Key: JDUVOTBIPVTSJQ-UHFFFAOYSA-M
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Description

1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide is an organic compound with a pyridine ring substituted with a bromoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridinium salts.

    Oxidation: Products include pyridinium oxides.

    Reduction: Products include reduced pyridinium derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The pyridinium ring can also interact with various biological targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)-4-nitrobenzene: Similar in structure but with a nitro group instead of a methyl group.

    (2-Bromoethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of a pyridinium ring.

Uniqueness

1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89932-31-0

Molecular Formula

C8H11Br2N

Molecular Weight

280.99 g/mol

IUPAC Name

1-(2-bromoethyl)-4-methylpyridin-1-ium;bromide

InChI

InChI=1S/C8H11BrN.BrH/c1-8-2-5-10(6-3-8)7-4-9;/h2-3,5-6H,4,7H2,1H3;1H/q+1;/p-1

InChI Key

JDUVOTBIPVTSJQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)CCBr.[Br-]

Origin of Product

United States

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